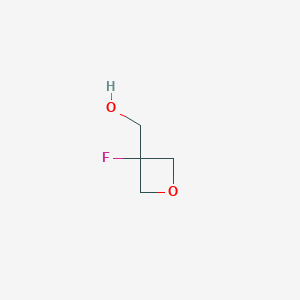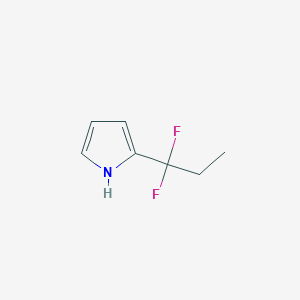
2-(1,1-difluoropropyl)-1H-pyrrole
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about its discovery or synthesis.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be considered.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational chemistry, to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. This could involve both experimental studies and theoretical calculations.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, or NMR spectra.Aplicaciones Científicas De Investigación
Pheromone Chemistry in Cerambycidae Beetles
The compound 1-(1H–pyrrol-2-yl)-1,2-propanedione, a pyrrole derivative, is a crucial pheromone component in several species of longhorned beetles across Asia and South America. A study confirmed its identification as a pheromone component in a North American species, Dryobius sexnotatus, marking the first such discovery. This research highlights the global conserved nature of pyrrole as a pheromone motif within the Cerambycinae subfamily, spanning different continents (Diesel et al., 2017).
Neuropharmacological and Analgesic Properties
Pyrrole analogues of the analgesic drug lefetamine have been synthesized and evaluated. These compounds, bearing the 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, demonstrated notable analgesic activities in mice and anti-inflammatory effects in rats. Interestingly, one compound in this series showed an analgesic effect comparable to lefetamine but was devoid of its neurotoxicity (Massa et al., 1989).
Acid-Related Disease Treatment
The compound 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) has been studied as a novel potassium-competitive acid blocker for the treatment of acid-related diseases. TAK-438 exhibits potent and long-lasting inhibitory action on gastric acid secretion, providing a potential new option for patients with acid-related diseases refractory to conventional proton pump inhibitors (Hori et al., 2010).
Environmental Impact and Health Effects
Perfluoroalkyl substances (PFAS), including certain pyrrole derivatives, are widely used in manufacturing and have been shown to accumulate in the environment, posing risks to human health. The inflammasome receptor AIM2 recognizes PFAS like perfluorooctane sulfonate (PFOS) and triggers inflammatory responses and tissue damage in multiple organs. This discovery sheds light on the mechanisms by which PFAS incite tissue inflammation and suggests AIM2 as a key pattern recognition receptor responding to these environmental pollutants (Wang et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity, both acute and chronic. It could also involve studying its environmental impact, such as its biodegradability or its effects on non-target organisms.
Direcciones Futuras
This would involve a discussion of areas for future research, such as potential applications of the compound, or ways that its synthesis or properties could be improved.
Propiedades
IUPAC Name |
2-(1,1-difluoropropyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c1-2-7(8,9)6-4-3-5-10-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKGPMZPNJPBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-difluoropropyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



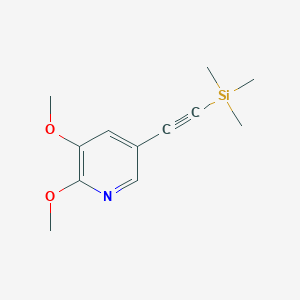
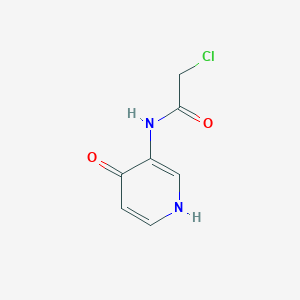
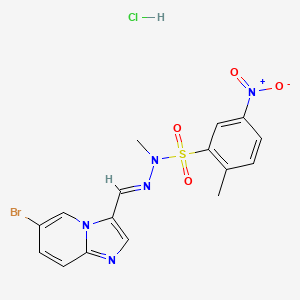
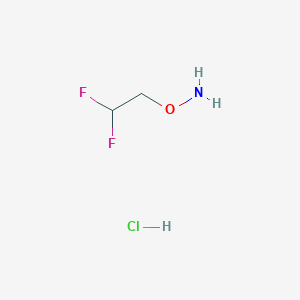
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
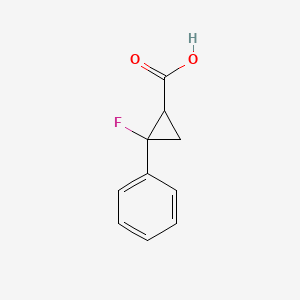
![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
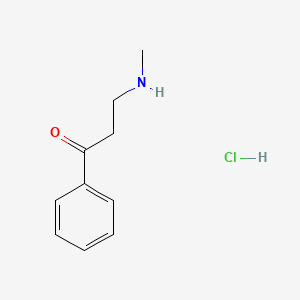
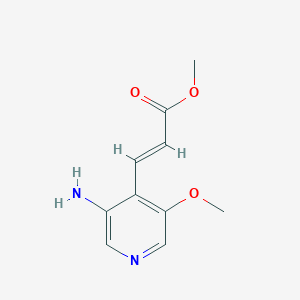
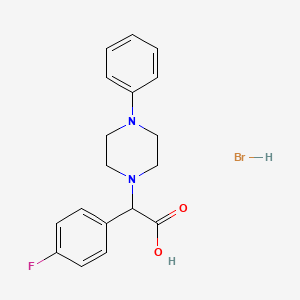
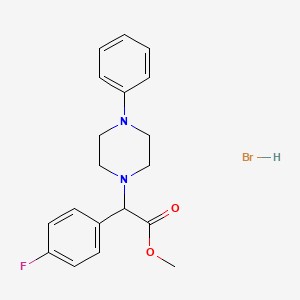
![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)
